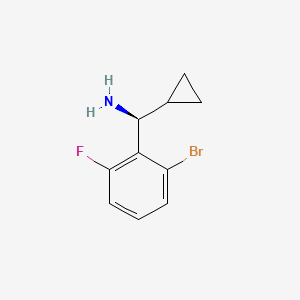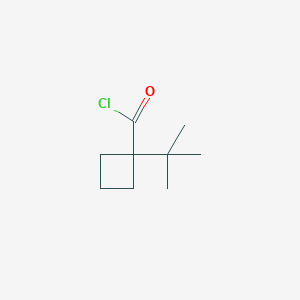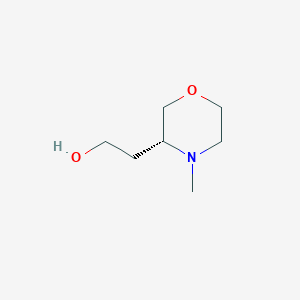
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate is a complex organic compound It features a cyclopentane ring substituted with a carboxylate group and a pyrrolidine ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the cyclopentane ring, followed by the introduction of the carboxylate group. The pyrrolidine ring can be synthesized separately and then attached to the cyclopentane ring through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学研究应用
Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action for Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other cyclopentane derivatives or pyrrolidine-containing molecules. Examples could be:
- Cyclopentane-1-carboxylate derivatives
- Pyrrolidine-1-carboxylate derivatives
Uniqueness
The uniqueness of Methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate lies in its specific substitution pattern and stereochemistry, which could confer unique chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
methyl (1S,3R)-3-(2,5-dimethylpyrrolidin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-9-4-5-10(2)14(9)12-7-6-11(8-12)13(15)16-3/h9-12H,4-8H2,1-3H3/t9?,10?,11-,12+/m0/s1 |
InChI 键 |
VGIAFHCQEODXKC-MMVSWEMESA-N |
手性 SMILES |
CC1CCC(N1[C@@H]2CC[C@@H](C2)C(=O)OC)C |
规范 SMILES |
CC1CCC(N1C2CCC(C2)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-](/img/structure/B12944085.png)
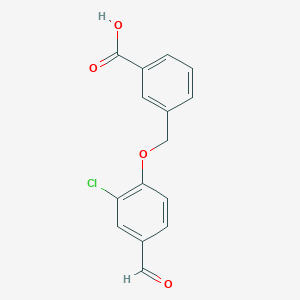
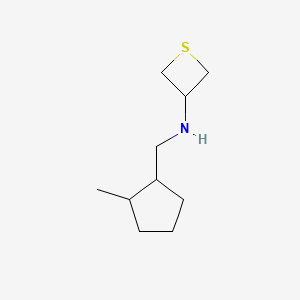
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
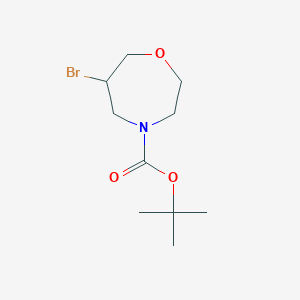
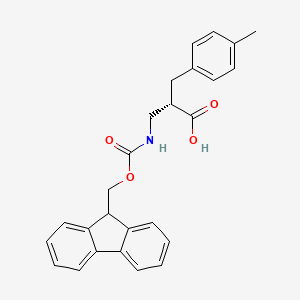
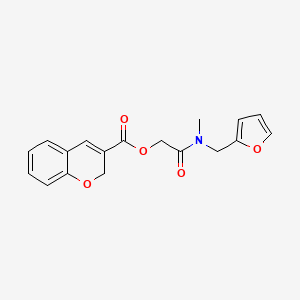
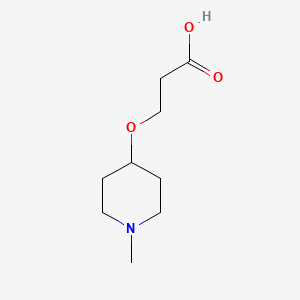
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
